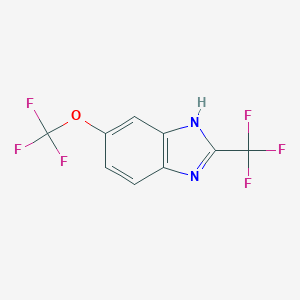

6-(三氟甲氧基)-2-(三氟甲基)-1H-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is a compound that belongs to the class of benzimidazoles, characterized by a benzene ring fused to an imidazole ring. It has unique properties due to the presence of trifluoromethyl groups.

Synthesis Analysis

The synthesis of benzimidazole derivatives like 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole involves cyclocondensation reactions. One common method involves the reaction of diamines with trifluoroacetic acid, as demonstrated in the synthesis of 2-(trifluoromethyl)-1H-benzimidazole derivatives (Hernández‐Luis et al., 2010). Another method includes the condensation of diamines or amino(thio)phenols with CF3CN (Lin et al., 2023).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized using techniques like FT-IR, NMR, and X-ray crystallography. For example, the crystal structure of a related compound, 2-trifluoromethyl-1-[(2′-1H-tetrazole-5-yl-biphenyl-4-yl) methyl]benzimidazole, was determined by X-ray crystallography, revealing details about its molecular geometry (Yu et al., 2004).

科学研究应用

化学和性质

苯并咪唑衍生物,包括6-(三氟甲氧基)-2-(三氟甲基)-1H-苯并咪唑,由于其独特的结构,展现出广泛的化学行为和应用。Boča、Jameson和Linert(2011)的文献综述提供了苯并咪唑衍生物的化学和性质的广泛概述,包括它们的制备、质子化/去质子化形式、复合物、光谱性质、结构、磁性质,以及它们的生物和电化学活性(Boča、Jameson和Linert,2011)。

治疗潜力

苯并咪唑的治疗潜力是巨大的,应用范围涵盖抗微生物、抗病毒、抗寄生虫、降压、抗癌、中枢神经系统兴奋剂和抑制剂活性。Babbar、Swikriti和Arora(2020)强调了苯并咪唑衍生物的药理多样性,指出它们在药物发现和开发中对治疗各种疾病的重要作用(Babbar, Swikriti, & Arora, 2020)。

生物活性

苯并咪唑衍生物的生物活性显著多样,影响多条生物途径和系统。对苯并咪唑衍生物作为抗癌药物的合成研究显示出治疗癌症的有希望途径,展示了它们通过DNA插入、酶抑制和微管破坏等多种机制发挥作用的潜力(Akhtar et al., 2019)。

农业和兽医应用

苯并咪唑类杀菌剂在农业和兽医药学中具有重要意义,作为微管组装的特异性抑制剂。这些研究揭示了它们的作用方式,有助于开发具有增强效果和特异性的新杀菌剂和驱虫药(Davidse, 1986)。

安全和危害

未来方向

作用机制

Target of Action

Trifluoromethyl-containing compounds are known to be used as starting materials for the synthesis of diverse fluorinated compounds through selective c–f bond activation .

Mode of Action

The mode of action of 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole involves the trifluoromethylation of carbon-centered radical intermediates . Trifluoromethyl triflate, which has generally been used as a precursor to [OCF3]−, is used as a bifunctional reagent to render the heteroarene more electrophilic and to deliver the trifluoromethoxy group .

Biochemical Pathways

The introduction of a trifluoromethyl group into sulfur-containing compounds significantly alters the biochemical properties of the molecules .

Result of Action

Trifluoromethyl-containing compounds are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

属性

IUPAC Name |

6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6N2O/c10-8(11,12)7-16-5-2-1-4(3-6(5)17-7)18-9(13,14)15/h1-3H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZKRKIAKDGVOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino](4-methoxyphenyl)methyl]-4-methoxybenzenepropanoic acid](/img/structure/B53193.png)

![2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid](/img/structure/B53203.png)

![7-Bromo-2,3-dihydropyrano[2,3-b]quinoline](/img/structure/B53204.png)

![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile](/img/structure/B53206.png)